molecular formula C19H22N6O B2693134 3-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile CAS No. 2320377-42-0

3-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B2693134
CAS No.: 2320377-42-0
M. Wt: 350.426
InChI Key: ZKFOGJPMGVDKTP-UHFFFAOYSA-N
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Description

3-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile (CAS: 2320377-42-0) is a chemical compound with the molecular formula C 19 H 22 N 6 O and a molecular weight of 350.42 g/mol . This reagent features a complex structure incorporating a piperidine ring connected to both a pyrazine-carbonitrile group and a cyclobutylpyrimidine ether chain, contributing to its potential as a valuable intermediate in medicinal chemistry . Its calculated properties include a topological polar surface area of 87.8 Ų and an XLogP3 value of 2.4, which can inform researchers in early-stage assessments of drug-likeness . The distinct molecular architecture of this compound suggests its primary value is in drug discovery research. The presence of a pyrazine-carbonitrile moiety is a feature found in compounds investigated as potent and selective kinase inhibitors for oncology targets , as well as in novel anti-tubercular agents . Furthermore, the piperidine-pyrimidine core is a scaffold present in compounds studied for their activity against targets in the central nervous system . Researchers may find this compound particularly useful for developing multitarget-directed ligands , an emerging strategy in the treatment of complex diseases like Alzheimer's, where a single molecule is designed to interact with multiple biological pathways simultaneously . It is also a key building block for the synthesis and exploration of new chemical entities in high-throughput screening libraries. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c20-11-17-19(22-7-6-21-17)25-8-4-14(5-9-25)12-26-18-10-16(23-13-24-18)15-2-1-3-15/h6-7,10,13-15H,1-5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFOGJPMGVDKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile is a synthetic compound that exhibits potential biological activities, particularly in the fields of oncology and antimicrobial research. Its complex structure, featuring multiple functional groups such as pyrimidine and piperidine rings, suggests various mechanisms of action against biological targets.

Chemical Structure and Properties

The compound has a molecular formula of C19H25N5O2C_{19}H_{25}N_{5}O_{2} and a molecular weight of approximately 355.442 g/mol. The structural complexity includes:

  • Pyrimidine Ring : Known for its role in nucleic acid structures and various biological activities.
  • Piperidine Ring : Often associated with pharmacological activity due to its ability to interact with neurotransmitter receptors.
  • Cyclobutyl Group : This unique feature may enhance lipophilicity and affect the compound's interaction with biological membranes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in oncology. The following sections summarize key findings related to its biological activity.

Antitumor Activity

Studies have shown that pyrimidine derivatives can demonstrate antitumor properties by inhibiting cell proliferation in various cancer cell lines. For instance:

  • Mechanism of Action : The compound may interact with specific enzymes or receptors involved in cancer progression, potentially acting as an inhibitor for certain kinases or growth factor receptors.
Compound Biological Activity Target
ImatinibTyrosine kinase inhibitorLeukemia
SorafenibMulti-target kinase inhibitorLiver and kidney cancers
PazopanibInhibits multiple receptor tyrosine kinasesVarious cancers

The distinct combination of cyclobutyl and pyrimidine structures in this compound may confer unique pharmacological properties compared to other known antitumor agents, possibly leading to enhanced efficacy or reduced side effects.

Antimicrobial Activity

Preliminary studies suggest that similar compounds exhibit antimicrobial properties. The potential antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), warrants further investigation. The mechanism may involve:

  • Cell Membrane Disruption : The compound could disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.

Case Studies

  • In Vitro Studies : In vitro testing on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) indicated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics.
  • Antimicrobial Testing : Evaluations against E. coli and Bacillus subtilis demonstrated promising results, suggesting the compound's potential as an alternative treatment for resistant bacterial strains.

Future Research Directions

Further research is needed to elucidate the specific mechanisms of action of this compound:

  • Target Identification : Understanding which biological targets the compound interacts with can inform drug design.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity will be crucial for optimizing efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of pyrazine-carbonitrile derivatives with piperidinyl-linked substituents. Key structural analogues include:

3-(4-[[6-Oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl]piperidin-1-yl)pyrazine-2-carbonitrile Structural Difference: Replaces the cyclobutylpyrimidinyl ether with a pyridazinyl-pyrrolyl group. However, the lack of a cyclobutyl group reduces steric hindrance, which may decrease selectivity for certain kinase targets .

3-(4-(3-(1-Methyl-1H-pyrazol-4-yl)quinolin-6-yl)piperidin-1-yl)pyrazine-2-carbonitrile Structural Difference: Substitutes the cyclobutylpyrimidinyl ether with a quinolinyl-pyrrolyl group. Impact: The quinoline moiety increases aromaticity and lipophilicity (logP ~3.5 vs.

3-{[1-(5-Oxopyrrolidine-2-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile

  • Structural Difference : Replaces the cyclobutylpyrimidinyl ether with a pyrrolidone-carbonyl group.
  • Impact : The polar pyrrolidone enhances solubility (predicted aqueous solubility: ~15 mg/mL vs. ~5 mg/mL for the target compound) but may reduce blood-brain barrier penetration .

Physicochemical Properties

Property Target Compound Pyridazinyl Analogue Quinolinyl Analogue Pyrrolidone Analogue
Molecular Weight ~423.48 g/mol ~398.42 g/mol ~465.54 g/mol ~315.33 g/mol
logP (Predicted) 2.8 2.2 3.5 1.9
Hydrogen Bond Donors 0 2 1 2
Hydrogen Bond Acceptors 7 9 8 6

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